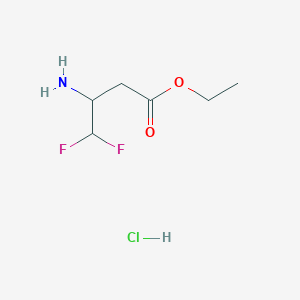
Ethyl 3-amino-4,4-difluorobutanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-4,4-difluorobutanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to the butanoate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4,4-difluorobutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4,4-difluorobutanoate and an amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: Ethyl 3-amino-4,4-difluorobutanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: The corresponding carboxylic acid and ethanol.
科学研究应用
Ethyl 3-amino-4,4-difluorobutanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-amino-4,4-difluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its electronic properties.
相似化合物的比较
Ethyl 3-amino-4,4-difluorobutanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-amino-4,4,4-trifluorobutanoate: This compound has an additional fluorine atom, which may alter its reactivity and biological activity.
Ethyl 3-amino-4-chlorobutanoate: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
Ethyl 3-amino-4,4-difluorocrotonate: The presence of a double bond in the crotonate derivative can affect its reactivity and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of fluorinated amino acid derivatives in scientific research and industry.
属性
分子式 |
C6H12ClF2NO2 |
|---|---|
分子量 |
203.61 g/mol |
IUPAC 名称 |
ethyl 3-amino-4,4-difluorobutanoate;hydrochloride |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-2-11-5(10)3-4(9)6(7)8;/h4,6H,2-3,9H2,1H3;1H |
InChI 键 |
SVIZYXWDEWEBFC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C(F)F)N.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













